Cas no 1261763-94-3 (2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid structure
1261763-94-3 structure
商品名:2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
CAS番号:1261763-94-3
MF:C21H13F6NO4
メガワット:457.322646856308
CID:4987674

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
    • インチ: 1S/C21H13F6NO4/c22-20(23,24)31-15-7-3-1-5-13(15)18-12(11-17(29)30)9-10-28-19(18)14-6-2-4-8-16(14)32-21(25,26)27/h1-10H,11H2,(H,29,30)
    • InChIKey: ZKWBRKPRGAHSGE-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC=CC=1C1C(C2C=CC=CC=2OC(F)(F)F)=NC=CC=1CC(=O)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 628
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 68.6

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013002638-500mg
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
1261763-94-3 97%
500mg
831.30 USD 2021-07-04
Alichem
A013002638-250mg
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
1261763-94-3 97%
250mg
504.00 USD 2021-07-04
Alichem
A013002638-1g
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
1261763-94-3 97%
1g
1,490.00 USD 2021-07-04

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 関連文献

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acidに関する追加情報

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic Acid: A Comprehensive Overview

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid (CAS No. 1261763-94-3) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with two trifluoromethoxyphenyl groups and an acetic acid moiety. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.

The trifluoromethoxyphenyl groups attached to the pyridine ring are known for their electron-withdrawing effects, which enhance the compound's stability and reactivity. This feature is particularly advantageous in drug design, where such substituents can modulate the pharmacokinetic properties of a molecule. Recent studies have explored the potential of 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid as a precursor for synthesizing bioactive compounds with improved solubility and bioavailability.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent acetylation. Researchers have optimized these steps to achieve higher yields and better purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. The use of advanced catalysts and reaction conditions has further enhanced the efficiency of its production.

One of the most promising applications of 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid lies in its role as an intermediate in the synthesis of heterocyclic compounds. These compounds are widely used in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The ability to form stable complexes with metal ions has also made this compound a valuable tool in coordination chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid with greater accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into its interaction with biological targets, paving the way for more efficient drug design strategies.

In conclusion, 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid (CAS No. 1261763-94-3) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile properties continue to drive innovation across multiple disciplines, making it an indispensable component in contemporary research and development efforts.

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